molecular formula C16H10ClN3 B11841366 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile

2-Chloro-4-(phenylamino)quinoline-3-carbonitrile

Cat. No.: B11841366
M. Wt: 279.72 g/mol
InChI Key: SUHXRJQWMNHODH-UHFFFAOYSA-N
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Description

2-Chloro-4-(phenylamino)quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group at the second position, a phenylamino group at the fourth position, and a carbonitrile group at the third position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with aniline derivatives under specific conditions. One common method includes the use of a base such as triethylamine or sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as L-proline or piperidine may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and fused heterocyclic compounds .

Scientific Research Applications

2-Chloro-4-(phenylamino)quinoline-3-carbonitrile has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with DNA or RNA, leading to disruptions in cellular processes .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 4-Phenylaminoquinoline-3-carbonitrile
  • 2-Chloro-5-methoxyphenylaminoquinoline-3-carbonitrile

Comparison: 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile is unique due to the presence of both a chloro and phenylamino group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency and selectivity in its applications .

Properties

Molecular Formula

C16H10ClN3

Molecular Weight

279.72 g/mol

IUPAC Name

4-anilino-2-chloroquinoline-3-carbonitrile

InChI

InChI=1S/C16H10ClN3/c17-16-13(10-18)15(19-11-6-2-1-3-7-11)12-8-4-5-9-14(12)20-16/h1-9H,(H,19,20)

InChI Key

SUHXRJQWMNHODH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C32)Cl)C#N

Origin of Product

United States

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